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Disclaimer: The development of Fevipiprant for asthma was discontinued by Novartis after

Phase III clinical trials did not meet their primary efficacy endpoints.[1][2][3] This document is

intended for informational and research purposes only and summarizes publicly available data

on the long-term safety and tolerability of Fevipiprant. It is not a substitute for a

comprehensive review of the original study publications and protocols.

Overview of Fevipiprant
Fevipiprant (QAW039) is an orally administered, selective antagonist of the prostaglandin D2

(PGD2) receptor 2, also known as CRTH2.[4][5] The DP2 receptor is a key mediator in type 2

inflammatory pathways, which are implicated in the pathophysiology of asthma. By blocking

this receptor, Fevipiprant was developed to inhibit the activation and migration of key

inflammatory cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, into the

airways. Despite not meeting efficacy goals for asthma treatment, extensive clinical trials,

including the LUSTER, ZEAL, and the long-term safety SPIRIT studies, have provided a

substantial body of data on its safety and tolerability profile. Across these studies, Fevipiprant
was generally well-tolerated, with an adverse event profile comparable to placebo.
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Mechanism of Action: DP2 Receptor Antagonism
Fevipiprant functions by competitively and reversibly binding to the DP2 receptor, preventing

its activation by its natural ligand, PGD2, and its metabolites. This action interrupts a critical

signaling cascade in the allergic inflammatory response.
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Fevipiprant blocks PGD2 binding to the DP2 receptor.

Quantitative Safety Data Summary
The long-term safety of Fevipiprant was primarily assessed in the SPIRIT study, which

included patients who were newly enrolled as well as those who rolled over from the ZEAL and

LUSTER trials. Data from this study, which included over 2,500 patients, showed that both 150

mg and 450 mg doses of Fevipiprant were well-tolerated over treatment periods of up to 104

weeks, with a safety profile similar to placebo.

Table 1: Summary of Treatment-Emergent Adverse Events (AEs) in the SPIRIT Study

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Event Category
Fevipiprant 150 mg
(N=1093)

Fevipiprant 450 mg
(N=1085)

Placebo (N=360)

Patients with ≥1 AE, n

(%)
711 (65.1) 711 (65.5) 231 (64.2)

Serious AEs (SAEs), n

(%)
100 (9.1) 99 (9.1) 33 (9.2)

AEs leading to

discontinuation, n (%)
41 (3.8) 52 (4.8) 10 (2.8)

Data adapted from the SPIRIT study publication. The study included both new and rollover

patients with varying exposure durations.

A summary from a separate trial (CQAW039A2323) that was terminated early also provides

insight into common non-serious adverse events.

Table 2: Most Common Non-Serious Adverse Events (≥5% in any group) in Study

CQAW039A2323

Adverse Event
Fevipiprant 150 mg
(N=201) n (%)

Fevipiprant 450 mg
(N=200) n (%)

Placebo (N=201) n
(%)

Nasopharyngitis 13 (6%) 11 (6%) 13 (6%)

Headache 10 (5%) 8 (4%) 10 (5%)

Upper Respiratory

Tract Infection
6 (3%) 10 (5%) 6 (3%)

Experimental Protocols and Methodologies
The core methodology for assessing long-term safety and tolerability across the Phase III

program (SPIRIT, LUSTER, ZEAL studies) involved randomized, double-blind, placebo-

controlled designs.
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Key Study Design Elements (SPIRIT Study -
NCT03052517)

Patient Population: Patients aged 12 years and older with uncontrolled moderate-to-severe

asthma (GINA Steps 3, 4, or 5) on standard-of-care therapy. The study included both new

patients and those who had completed the LUSTER or ZEAL trials.

Treatment Arms:

Fevipiprant 150 mg, administered orally once daily.

Fevipiprant 450 mg, administered orally once daily.

Matching Placebo, administered orally once daily.

Duration: The study consisted of a 52-week double-blind period, with an optional 104-week

single-blind extension. The study was terminated early due to the discontinuation of the

Fevipiprant development program.

Primary Safety Endpoints:

Time-to-first treatment-emergent Adverse Event (AE).

Time-to-first treatment-emergent Serious Adverse Event (SAE).

Time-to-first AE leading to study treatment discontinuation.

Safety Monitoring Protocol
A rigorous safety monitoring plan was implemented in the clinical trials to ensure patient safety.

This included regular assessments of:

Adverse Events: Systematically collected at each study visit.

Laboratory Parameters: Blood chemistry (including liver function tests like ALT, AST, and

bilirubin) and hematology were monitored at screening and at scheduled intervals throughout

the studies (e.g., every 12-26 weeks).
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Vital Signs: Blood pressure, heart rate, and temperature were measured at each visit.

Electrocardiograms (ECGs): Performed at baseline and periodically to monitor cardiac

safety.

Routine Monitoring During Treatment
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- Informed Consent
- Baseline Labs, ECG, Vitals

Placebo Run-in (1 week)
- Establish Baseline Asthma Symptoms

Randomization (1:1:1 or 3:3:1)

Treatment Period (12 to 52+ weeks)
- Fevipiprant 150mg / 450mg or Placebo

- Ongoing Safety Monitoring

Follow-up Period (4 weeks)
- Final Safety Assessments AE/SAE Recording Lab Tests (Chemistry, Hematology) Vitals & ECGs
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Typical workflow for a Fevipiprant safety trial.

Troubleshooting Guide and FAQs
This section addresses specific issues and questions that may arise during experiments

involving Fevipiprant, based on the known safety profile.

Frequently Asked Questions (FAQs)
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Q1: What are the most common long-term adverse events associated with Fevipiprant?

A1: In long-term studies, the overall incidence of adverse events with Fevipiprant (150

mg and 450 mg) was comparable to placebo. The most frequently reported non-serious

adverse events include nasopharyngitis, headache, and upper respiratory tract infections,

with rates similar to the placebo group.

Q2: Did Fevipiprant show any significant liver safety signals?

A2: While "elevated liver enzymes" were reported as a reason for treatment

discontinuation in a small number of participants (2 out of 401 across both Fevipiprant
arms in one study), the overall incidence of serious hepatic adverse events was low and

comparable to placebo in large-scale trials. Systematic monitoring of liver function tests

was a standard part of the clinical trial protocols.

Q3: Were there any cardiovascular safety concerns identified with Fevipiprant?

A3: No significant cardiovascular safety signals were identified in the Phase III program.

Routine ECG monitoring was conducted, and the incidence of cardiovascular adverse

events was similar between Fevipiprant and placebo groups.

Q4: Why was the clinical development of Fevipiprant for asthma halted?

A4: Development was discontinued because the Phase III LUSTER and ZEAL trials failed

to meet their primary efficacy endpoints. Specifically, Fevipiprant did not demonstrate a

clinically relevant reduction in the rate of asthma exacerbations or significant improvement

in lung function (FEV1) compared to placebo in the studied populations.

Troubleshooting Guide for Experimental Issues
Issue 1: A subject in a Fevipiprant trial presents with elevated liver function tests (LFTs),

specifically ALT or AST >3x the upper limit of normal (ULN).

Troubleshooting Steps:

Confirm the finding: Repeat the LFTs as soon as possible to confirm the elevation.
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Assess clinical status: Evaluate the subject for any signs or symptoms of liver injury,

such as jaundice, nausea, or abdominal pain.

Review concomitant medications: Obtain a detailed history of all concomitant

medications, including over-the-counter drugs and herbal supplements, to rule out other

potential causes of hepatotoxicity.

Consider trial protocol: Adhere to the study-specific protocol for managing elevated

LFTs. This may involve more frequent monitoring, temporary interruption of the study

drug, or permanent discontinuation.

Further investigation: If the elevation is confirmed and significant, consider additional

investigations such as a viral hepatitis screen and abdominal ultrasound, as per

standard clinical practice for evaluating elevated liver enzymes.
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Decision workflow for elevated liver enzymes.
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Issue 2: An unexpected off-target effect or inconsistent biological readout is observed in a

preclinical model.

Troubleshooting Steps:

Verify compound identity and purity: Ensure the Fevipiprant used is of high purity and

has been stored correctly.

Review the biological system: Fevipiprant is highly selective for the DP2 receptor.

Consider if the experimental model expresses other prostaglandin receptors (e.g., DP1)

that could be interacting with the PGD2 pathway, leading to complex biological

responses.

Check for species differences: Receptor binding affinity and pharmacology can differ

between species. Confirm the relevance of the animal model to the human DP2

receptor.

Assess drug metabolism: Fevipiprant is metabolized to an inactive acyl-glucuronide

metabolite. Consider if the experimental system has altered metabolic activity that could

affect the concentration and activity of the parent compound.

Issue 3: A subject reports a new-onset, persistent headache.

Troubleshooting Steps:

Record the event: Document the headache as an adverse event, noting its severity,

duration, and any associated symptoms.

Assess causality: While headache was reported in clinical trials at a similar rate to

placebo, a thorough assessment should be conducted.

Provide symptomatic treatment: Manage the headache according to standard clinical

practice.

Monitor: Continue to monitor the subject. If the headache is severe, persistent, or

associated with other neurological symptoms, further investigation and consultation of

the study protocol for potential dose interruption or discontinuation are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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